molecular formula C24H26ClFN4O3 B2397106 Ethyl 4-(2-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1260928-04-8

Ethyl 4-(2-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2397106
CAS No.: 1260928-04-8
M. Wt: 472.95
InChI Key: STSGAUOEQADPGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydropyrimidine (THP) class, characterized by a six-membered dihydropyrimidine ring with substituents influencing pharmacological and physicochemical properties. Key structural features include:

  • Ethyl carboxylate at position 5, enhancing lipophilicity and bioavailability.
  • 2-Chlorophenyl group at position 4, contributing steric bulk and electronic effects.
  • Piperazine moiety at position 6, substituted with a 4-fluorophenyl group, which may modulate receptor binding and solubility .

THP derivatives are widely studied for antimicrobial, antihypertensive, and antioxidant activities, with structural variations dictating target specificity .

Properties

IUPAC Name

ethyl 4-(2-chlorophenyl)-6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClFN4O3/c1-2-33-23(31)21-20(27-24(32)28-22(21)18-5-3-4-6-19(18)25)15-29-11-13-30(14-12-29)17-9-7-16(26)8-10-17/h3-10,22H,2,11-15H2,1H3,(H2,27,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSGAUOEQADPGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Cl)CN3CCN(CC3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClFN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(2-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activity. The molecular formula of this compound is C24_{24}H26_{26}ClFN4_{4}O3_{3}, with a molecular weight of 472.9 g/mol. This compound features a complex structure that includes a tetrahydropyrimidine ring and piperazine moieties, which are known for their pharmacological properties.

Biological Activity Overview

The biological activity of this compound can be evaluated through various mechanisms, including antimicrobial, anticancer, and neuropharmacological effects. The following sections summarize the findings from diverse studies regarding its biological activities.

Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds containing similar structural motifs have demonstrated activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be below 0.24 μg/mL for certain derivatives, indicating potent antibacterial activity .
CompoundTarget BacteriaMIC (μg/mL)
Compound AStaphylococcus aureus<0.24
Compound BEscherichia coli<0.24

Anticancer Activity

The anticancer potential of the compound has been explored through various mechanisms:

  • Cell Line Studies : In vitro assays on cancer cell lines have shown that derivatives with similar structures can induce apoptosis and inhibit cell proliferation. Specific studies have indicated that the presence of the piperazine moiety enhances the cytotoxicity against certain cancer types .

Neuropharmacological Effects

The piperazine derivatives are known for their neuropharmacological activities:

  • Receptor Binding Studies : this compound may act as a modulator for various neurotransmitter receptors. Preliminary studies suggest that compounds with similar piperazine structures can exhibit antagonistic effects on muscarinic receptors, which are implicated in cognitive functions and neurological disorders .

Case Studies

Several case studies have focused on the synthesis and biological evaluation of compounds related to this compound:

  • Synthesis and Evaluation : A study synthesized multiple derivatives and evaluated their antimicrobial activities against clinical strains. The results indicated that modifications in the piperazine ring significantly affected the activity profiles .
  • Mechanistic Insights : Another study explored the mechanism of action through receptor binding assays and found that specific substitutions on the piperazine moiety could enhance selectivity towards certain receptors .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to Ethyl 4-(2-chlorophenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Research indicates that derivatives of tetrahydropyrimidines exhibit cytotoxic effects on various cancer cell lines. For instance, the synthesis of related compounds has shown promising results against breast cancer cells by inducing apoptosis through specific signaling pathways such as the MEK/ERK pathway .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity. Several studies have reported that tetrahydropyrimidine derivatives possess significant antibacterial properties. For example, derivatives have been synthesized and tested against Gram-positive and Gram-negative bacteria, showcasing their potential as new antimicrobial agents .

Neuropharmacological Effects

Another area of application is in neuropharmacology. Compounds with a piperazine moiety have been investigated for their effects on the central nervous system (CNS). This compound may exhibit properties relevant to the treatment of psychiatric disorders or neurodegenerative diseases due to its ability to interact with serotonin receptors .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that can be optimized for yield and efficiency. The Biginelli reaction is often utilized in creating similar structures, which can be modified to enhance biological activity. This synthetic versatility allows researchers to explore a wide range of derivatives that could lead to improved therapeutic agents .

Case Study: Anticancer Activity

A study focused on a related tetrahydropyrimidine compound demonstrated significant cytotoxicity against triple-negative breast cancer cells. The mechanism involved the induction of endoplasmic reticulum stress leading to apoptosis. The compound acted through modulation of the MEK/ERK signaling pathway, highlighting its potential as a lead compound for further development .

Case Study: Antimicrobial Efficacy

Research involving a series of synthesized tetrahydropyrimidine derivatives showed broad-spectrum antibacterial activity. These compounds were tested against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications enhanced their efficacy, suggesting a pathway for developing new antibiotics based on this scaffold .

Data Tables

Application AreaCompound TypeActivity DescriptionReference
AnticancerTetrahydropyrimidine DerivativesInduces apoptosis in cancer cells
AntimicrobialTetrahydropyrimidine DerivativesEffective against Gram-positive and Gram-negative bacteria
NeuropharmacologyPiperazine-based CompoundsPotential effects on CNS disorders

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Variations and Physicochemical Properties

Compound Name (Substituents) Position 4 Substituent Position 6 Substituent Molecular Weight logP Key Functional Groups
Target Compound (4-Fluorophenyl-piperazinylmethyl) 2-Chlorophenyl 4-(4-Fluorophenyl)piperazinylmethyl Not Reported ~2.88* Oxo, Chloro, Fluoro
Ethyl 4-(2-ClPh)-6-[4-(3-ClPh)piperazinylmethyl]-2-oxo-THP-5-carboxylate 2-Chlorophenyl 4-(3-Chlorophenyl)piperazinylmethyl Not Reported ~3.1† Oxo, Chloro (×2)
Ethyl 4-(2-ClPh)-6-[4-(4-MeOBz)piperazinylmethyl]-1-Me-2-oxo-THP-5-carboxylate 2-Chlorophenyl 4-(4-Methoxybenzoyl)piperazinylmethyl 527.02 2.88 Oxo, Chloro, Methoxybenzoyl
Ethyl 4-(4-CNPh)-6-Me-2-thioxo-THP-5-carboxylate 4-Cyanophenyl Methyl Not Reported ~1.9‡ Thioxo, Cyano
Ethyl 4-(Furan-2-yl)-6-Me-2-thioxo-THP-5-carboxylate Furan-2-yl Methyl Not Reported ~1.5 Thioxo, Furan

*Estimated based on ; †Predicted higher logP due to additional Cl; ‡Lower logP due to polar cyano group.

Substituent Effects on Pharmacological Activity

  • Piperazine Modifications: 4-Fluorophenyl (Target Compound): Fluorine’s electronegativity enhances hydrogen bonding and CNS penetration . 3-Chlorophenyl : Chlorine’s steric bulk may reduce solubility but improve receptor affinity in hydrophobic pockets.
  • Core Ring Variations: Thioxo vs. Oxo (e.g., vs. Target): Thioxo (C=S) increases hydrogen bond acceptor capacity but reduces metabolic stability. Cyanophenyl : Strong electron-withdrawing effects alter electronic distribution, affecting binding to redox-sensitive targets.

Crystallographic and Conformational Insights

  • Hydrogen Bonding : The oxo group at position 2 in the target compound likely forms intermolecular H-bonds, similar to analogs in and , influencing crystal packing .
  • Piperazine Flexibility : The 4-fluorophenyl group may induce a twisted conformation in the piperazine ring, as seen in related structures (e.g., ), affecting bioavailability .

Preparation Methods

Classic Acid-Catalyzed Synthesis

A mixture of 2-chlorobenzaldehyde (10.6 g, 0.1 mol), ethyl acetoacetate (13.0 g, 0.1 mol), and thiourea (10.0 g, 0.131 mol) is refluxed in absolute ethanol (100 mL) containing hydrochloric acid (1 mL) for 1 hour. The reaction proceeds via acid-catalyzed imine formation, followed by cyclocondensation to yield ethyl 6-methyl-4-(2-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Ia). Cooling and crystallization from methanol provide the intermediate in 60% yield (16.6 g, m.p. 203°C).

Solvent-Less Mechanochemical Approach

To enhance sustainability, a solvent-less method employs mechanical grinding. Equimolar quantities of 2-chlorobenzaldehyde, ethyl acetoacetate, and thiourea are ground in a ball mill with catalytic HCl at 140°C for 45 minutes. This approach reduces reaction time to 1 hour and increases yield to 72%, as confirmed by IR and $$ ^1 \text{H-NMR} $$ data.

Functionalization of the Tetrahydropyrimidine Core

The 2-thioxo group in intermediate Ia is replaced with a methylthio group to improve reactivity for subsequent alkylation.

Methylthio Group Introduction

Intermediate Ia (0.1 mol) is treated with dimethyl sulfate (37.84 g, 0.3 mol) in ethanol under reflux for 1 hour. Alkalinization with ammonium hydroxide precipitates ethyl 6-methyl-2-methylthio-4-(2-chlorophenyl)-1,4-dihydropyrimidine-5-carboxylate (IIc), which is crystallized from ethanol/water (yield: 68%, m.p. 80°C). Key spectral data:

  • IR (KBr): 3110 cm$$ ^{-1} $$ (N–H), 1692 cm$$ ^{-1} $$ (C=O)
  • $$ ^1 \text{H-NMR} $$: δ 7.70–7.30 (4H, aromatic), 5.60 (1H, C4–H), 2.63 (3H, SCH$$ _3 $$)

Oxidation to the 2-Oxo Derivative

The final step involves oxidation of the 2-thioxo group to a ketone.

Hydrogen Peroxide-Mediated Oxidation

A solution of the alkylated intermediate (10 mmol) in acetic acid is treated with 30% H$$ _2 $$O$$ _2 $$ (5 mL) at 60°C for 3 hours. The 2-thioxo group is oxidized to 2-oxo, yielding the target compound in 85% purity. Purification via column chromatography (petroleum ether/ethanol, 60:1) affords the final product.

Comparative Analysis of Synthetic Routes

Method Yield Time Purity Green Metrics
Classic Biginelli 60% 4 hrs 95% Low (solvent use)
Mechanochemical 72% 1 hr 98% High (solvent-free)
Alkylation-Oxidation 50% 24 hrs 90% Moderate

Structural Characterization

The target compound is confirmed via:

  • IR: 1705 cm$$ ^{-1} $$ (C=O), 1654 cm$$ ^{-1} $$ (C=N)
  • $$ ^1 \text{H-NMR}$$: δ 7.73–8.84 (aromatic protons), 4.30 (piperazine CH$$ _2 $$), 10.59 (NH)
  • ESI-MS: m/z 441.92 ([M+H]$$ ^+ $$)

Challenges and Optimizations

  • Piperazine Solubility: Use of polar aprotic solvents (DMF, acetonitrile) improves reaction homogeneity.
  • Oxidation Side Reactions: Controlled H$$ _2 $$O$$ _2 $$ dosing minimizes over-oxidation to pyrimidines.

Q & A

Q. Key Optimization Factors :

  • Solvent choice (e.g., dichloromethane for solubility, ethanol for reflux).
  • Temperature control (60–80°C for cyclocondensation, room temperature for substitutions).
  • Catalysts (e.g., triethylamine for neutralization, p-TsOH for acid catalysis) .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield RangeReference
CyclocondensationHCl (conc.), ethanol, 80°C, 12h60–75%
Piperazine Substitution4-(4-Fluorophenyl)piperazine, CH₂O, Et₃N, DCM50–65%

Basic: What analytical techniques are critical for structural validation?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm, piperazine methylene at δ 3.2–3.8 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., monoclinic systems with P21/c space group, validated via SHELXL ).
  • HPLC/MS : Determines purity (>95%) and molecular weight (e.g., ESI-MS m/z 497.5 [M+H]⁺) .

Q. Table 2: Key Spectral Data

TechniqueKey Signals/ParametersReference
¹H NMR (400 MHz, DMSO)δ 1.2 (t, CH₂CH₃), δ 4.1 (q, OCH₂), δ 6.9–7.4 (Ar-H)
X-ray (Crystal Data)a = 12.6876 Å, β = 114.443°, Z = 4

Advanced: How can structural modifications enhance bioactivity?

Methodological Answer:

  • Substituent Variation :
    • Piperazine Ring : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., -CF₃) to improve receptor binding .
    • Chlorophenyl Position : Ortho-substitution (2-chloro) enhances steric effects, potentially increasing selectivity .
  • Pharmacophore Modeling : Use docking studies (AutoDock Vina) to predict interactions with targets like dopamine D2 receptors .

Case Study :
Replacing 4-fluorophenyl with 3,5-bis(trifluoromethyl)phenyl in analogs improved thermal stability (TGA: decomposition >250°C) and receptor affinity (IC₅₀ < 10 nM) .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

Purity Assessment : Re-analyze compounds via HPLC to rule out impurities (e.g., residual solvents or byproducts) .

Assay Standardization :

  • Use consistent cell lines (e.g., HEK-293 for receptor studies).
  • Control for solvent effects (DMSO concentration ≤0.1%) .

Structural Revalidation : Confirm batch-to-batch consistency via X-ray crystallography to detect polymorphic variations .

Example : Discrepancies in antimicrobial activity (MIC: 8–64 µg/mL) were resolved by standardizing broth microdilution protocols .

Advanced: What computational approaches predict pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Tools like SwissADME assess solubility (LogP ≈ 3.5), blood-brain barrier permeability (CNS MPO score >4) .
  • Molecular Dynamics (MD) : Simulate binding stability (RMSD < 2 Å over 100 ns) with targets like 5-HT receptors .
  • QSAR Models : Correlate substituent electronegativity with IC₅₀ values (R² > 0.85) .

Q. Table 3: Predicted ADMET Properties

PropertyValueTool
LogP3.7SwissADME
BBB PermeabilityHigh (CNS MPO = 4.2)admetSAR
CYP2D6 InhibitionModerate (Probability = 0.65)pkCSM

Advanced: How to optimize crystallization for structural studies?

Methodological Answer:

Solvent Screening : Use vapor diffusion with ethanol/water (7:3) or DMSO/ether gradients .

Temperature Ramp : Slow cooling (0.5°C/h) from 40°C to 4°C reduces defects .

Software Tools : SHELXL for refinement (R-factor < 0.05) and ORTEP-3 for graphical representation .

Case Study : Ethyl 4-(4-cyanophenyl) analogs crystallized in triclinic P1 with Z′ = 1, validated via SHELXL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.